molecular formula C17H18N2O4 B5848996 N-(4-isopropylphenyl)-4-methoxy-3-nitrobenzamide

N-(4-isopropylphenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5848996
M. Wt: 314.34 g/mol
InChI Key: RZYHOCXXLHTGBI-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-4-methoxy-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isopropyl group attached to a phenyl ring, a methoxy group, and a nitro group on the benzamide structure

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to refer to the Safety Data Sheet (SDS) for this compound for detailed information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if this compound has potential therapeutic applications, future research could focus on optimizing its synthesis, improving its selectivity for its biological targets, and evaluating its safety and efficacy in preclinical and clinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-isopropylphenyl)-4-methoxy-3-nitrobenzamide can be achieved through several synthetic routes. One common method involves the nitration of 4-methoxybenzamide followed by the introduction of the isopropylphenyl group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-isopropylphenyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The isopropyl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.

Major Products:

    Reduction: Formation of N-(4-isopropylphenyl)-4-methoxy-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of alcohols or ketones from the isopropyl group.

Scientific Research Applications

Chemistry: N-(4-isopropylphenyl)-4-methoxy-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its efficacy against various biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored as candidates for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings with specific properties.

Comparison with Similar Compounds

    N-(4-isopropylphenyl)-4-methoxybenzamide: Lacks the nitro group, which may result in different biological activities.

    N-(4-isopropylphenyl)-3-nitrobenzamide:

    N-(4-isopropylphenyl)-4-methoxy-3-aminobenzamide: The reduced form of the nitro compound, with different chemical and biological properties.

Uniqueness: N-(4-isopropylphenyl)-4-methoxy-3-nitrobenzamide is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4-methoxy-3-nitro-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(2)12-4-7-14(8-5-12)18-17(20)13-6-9-16(23-3)15(10-13)19(21)22/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYHOCXXLHTGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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